2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex acetamide derivative featuring an indole core substituted at the 3-position with a 2-oxo-2-pyrrolidin-1-ylethyl moiety.
Key structural features:
- Indole core: A bicyclic aromatic system known for its prevalence in bioactive molecules (e.g., serotonin, tryptophan).
- Pyrrolidinone substituent: Imparts conformational rigidity and hydrogen-bonding capacity due to the lactam group.
- Acetamide linker: Enhances solubility and provides a site for structural diversification.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(22)15(21)12-9-19(13-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10H2,(H2,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDJQLCLSBYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts . This reaction provides a convenient route to synthesize substituted 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is , with a molecular weight of approximately 246.26 g/mol. The compound features a unique combination of an indole moiety and a pyrrolidine derivative, which contributes to its biological activity.
Medicinal Chemistry Applications
Antitumor Activity:
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds similar to this structure have shown efficacy against solid tumors, including colon and lung cancers. A patent (US20030158153A1) describes such compounds as having marked antitumor activity, particularly effective against colorectal carcinoma, which is prevalent in Western countries .
Neuroprotective Effects:
Studies have suggested that this compound may offer neuroprotective benefits. Its structural components allow it to interact with neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases by protecting neuronal cells from oxidative stress-induced damage.
Biological Studies
Mechanisms of Action:
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may modulate the activity of neurotransmitters such as gamma-Aminobutyric acid (GABA), leading to anxiolytic effects similar to benzodiazepines. Additionally, it may influence opioid receptors, contributing to pain management strategies.
Case Studies
Anxiety Models:
In preclinical studies involving animal models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests its potential as an anxiolytic agent, providing insights into its application in treating anxiety disorders.
Pain Management:
Research has demonstrated that this compound exhibits significant antinociceptive effects in models of neuropathic pain. This highlights its utility in developing new analgesics for chronic pain management.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, bioactivity, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Indole-3-yl Acetamide Derivatives
*Calculated based on molecular formula C₁₇H₁₉N₃O₃.
Key Observations :
- Ring Size Impact: Replacing pyrrolidinone (5-membered) with piperidinone (6-membered, as in ) alters steric and electronic properties. Piperidine derivatives may exhibit enhanced solubility due to increased flexibility.
- Bioactivity : Nitro-substituted analogs (e.g., ) show promise in antimicrobial applications, suggesting that electron-withdrawing groups enhance reactivity.
Pharmacological and Toxicological Profiles
Key Findings :
Physicochemical Properties
Table 3: Physicochemical Comparison
Insights :
- The target compound’s indole-pyrrolidinone structure likely confers moderate solubility in polar solvents like DMF or DMSO.
- Nitro-substituted analogs () may exhibit photodegradation risks, necessitating storage in opaque containers.
Biological Activity
2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features an indole core with a pyrrolidine substituent, which is known to influence its biological activity. The IUPAC name provides insight into its structural components, indicating the presence of both a ketone and an amide functional group.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, monomeric alkaloids have demonstrated significant activity against various bacterial strains. In one study, compounds derived from pyrrolidine exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.0195 | Bacillus mycoides |
| Compound D | 0.0048 | C. albicans |
Antifungal Activity
In addition to antibacterial properties, the compound's structural analogs have shown antifungal activity against strains such as Candida albicans. Studies report MIC values indicating effective inhibition of fungal growth, suggesting that similar compounds may also possess antifungal properties .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a derivative showed a reduction in viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days of treatment .
Table 2: Anticancer Effects of Related Compounds
| Compound Name | Cell Line | Viability Reduction (%) | Concentration (μM) |
|---|---|---|---|
| Compound E | MDA-MB-231 | 55 | 10 |
| Compound F | FaDu (hypopharyngeal) | >50 | 5 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the binding affinity to active sites can inhibit enzyme activity or modulate receptor functions, leading to altered cellular pathways that result in the desired therapeutic effects .
Case Studies
Several case studies have been conducted exploring the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a pyrrolidine derivative effectively eradicated S. aureus within eight hours, showcasing its rapid action against resistant strains .
- Anticancer Trials : In vivo studies involving xenograft models revealed that certain derivatives significantly reduced tumor size without severe side effects, indicating their potential for safe therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
